molecular formula C12H17BrN2 B1407729 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine CAS No. 1467081-77-1

1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine

Cat. No.: B1407729
CAS No.: 1467081-77-1
M. Wt: 269.18 g/mol
InChI Key: JLHOAZRJDLJJQK-UHFFFAOYSA-N
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Description

1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is a chemical compound characterized by its bromopyridine core and cyclopentylmethylamine functional group

Synthetic Routes and Reaction Conditions:

  • Bromination of Pyridine Derivatives: The synthesis of 1-(5-bromopyridin-3-yl)methanamine can begin with the bromination of pyridine derivatives. This involves reacting pyridine with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions.

  • Cyclopentylmethylamine Addition: The resulting 5-bromopyridin-3-ylmethanamine is then reacted with cyclopentylmethylamine. This step typically involves nucleophilic substitution reactions, where the amine group displaces a leaving group on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for the addition of cyclopentylmethylamine can also enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the pyridine ring is oxidized to form pyridine-N-oxide derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-(5-aminopyridin-3-yl)-N-(cyclopentylmethyl)methanamine.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the bromine atom on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

  • Substitution: Nucleophiles like sodium azide or ammonia can be used, often in the presence of a base such as potassium carbonate.

Major Products Formed:

  • Pyridine-N-oxide Derivatives: Resulting from oxidation reactions.

  • Aminopyridine Derivatives: Resulting from reduction reactions.

  • Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of bromopyridine derivatives with various biomolecules.

  • Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine core can bind to specific sites on these targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-(5-bromopyridin-3-yl)methanamine: Similar core structure but lacks the cyclopentylmethyl group.

  • 1-(5-aminopyridin-3-yl)-N-(cyclopentylmethyl)methanamine: Similar to the target compound but with an amino group instead of a bromine atom.

  • 5-bromonicotinic acid methyl ester: Contains a bromopyridine core but with a different functional group.

Uniqueness: The presence of the cyclopentylmethyl group in 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine distinguishes it from similar compounds, providing unique chemical and biological properties that can be leveraged in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-1-cyclopentylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-12-5-11(8-15-9-12)7-14-6-10-3-1-2-4-10/h5,8-10,14H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHOAZRJDLJJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNCC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (5-bromopyridin-3-yl)methanamine (LVIII) (1.30 g, 5.8 mmol, 1.0 eq), cyclopentanecarbaldehyde (0.57 g, 5.8 mmol, 1.0 eq) and TEA (0.60 g, 5.8 mmol, 1.0 eq) in MeOH (15 mL) was stirred at room temperature for 2 h. Then NaBH3CN (1.98 g, 34.6 mmol, 6.0 eq) was added and the mixture was stirred at the same temperature for another 3 h. The solvent was removed under reduced pressure and the residue was diluted in water (20 mL) and extracted with DCM (10 mL×3), combined organic layers were dried over MgSO4 and concentrated in vacuo to give 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine (LIX) (1.23 g, 4.57 mmol, 79.3% yield) as a brown oil. ESIMS found for C12H17BrN2 m/z 269 (M+H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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